molecular formula C20H24O5 B034397 Secochiliolide lactone CAS No. 102904-57-4

Secochiliolide lactone

Cat. No. B034397
M. Wt: 344.4 g/mol
InChI Key: LFYGUJGWDAXFFQ-JCRWAUQASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secochiliolide lactone is a natural product that is isolated from the leaves of Eupatorium lindleyanum, a plant that is widely distributed in South America. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis and study of secochiliolide lactone in recent years.

Mechanism Of Action

The mechanism of action of secochiliolide lactone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, secochiliolide lactone has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. In addition, secochiliolide lactone has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.

Biochemical And Physiological Effects

In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, secochiliolide lactone has been found to have other biochemical and physiological effects. For example, secochiliolide lactone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that secochiliolide lactone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of secochiliolide lactone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. In addition, secochiliolide lactone is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of secochiliolide lactone is its low availability, which makes it difficult to study in large quantities.

Future Directions

There are several future directions for the study of secochiliolide lactone. One area of research is the development of new synthetic methods for the production of secochiliolide lactone, which could increase its availability for study. Another area of research is the elucidation of the mechanism of action of secochiliolide lactone, which could lead to the development of new therapeutics that target specific signaling pathways. Finally, the potential applications of secochiliolide lactone in the treatment of neurodegenerative diseases such as Alzheimer's disease should be further explored.

Synthesis Methods

The synthesis of secochiliolide lactone has been achieved through several different methods. One of the most commonly used methods involves the isolation of the compound from Eupatorium lindleyanum leaves, followed by purification and characterization using various spectroscopic techniques. Another method involves the total synthesis of the compound, which has been achieved through several different approaches, including the use of chiral auxiliaries and asymmetric catalysis.

Scientific Research Applications

The biological activities of secochiliolide lactone have been extensively studied in recent years. In vitro studies have shown that secochiliolide lactone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, secochiliolide lactone has been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, secochiliolide lactone has been shown to have anti-viral activity against several different viruses, including influenza virus and hepatitis C virus.

properties

CAS RN

102904-57-4

Product Name

Secochiliolide lactone

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione

InChI

InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1

InChI Key

LFYGUJGWDAXFFQ-JCRWAUQASA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C

SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C

Canonical SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.